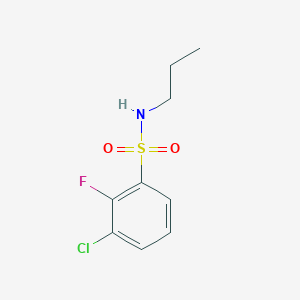

3-chloro-2-fluoro-N-propylbenzenesulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C9H11ClFNO2S |

|---|---|

Molekulargewicht |

251.71 g/mol |

IUPAC-Name |

3-chloro-2-fluoro-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C9H11ClFNO2S/c1-2-6-12-15(13,14)8-5-3-4-7(10)9(8)11/h3-5,12H,2,6H2,1H3 |

InChI-Schlüssel |

CFYXUSLEUOMRSC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNS(=O)(=O)C1=C(C(=CC=C1)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 3-chloro-2-fluoro-N-propylbenzenesulfonamide typically involves the sulfonylation of an appropriately substituted aniline or benzene derivative with sulfonyl chlorides, followed by amination with a propylamine derivative. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring requires careful control of reaction conditions to preserve these functionalities.

Key Synthetic Steps and Reagents

Based on patent literature and related sulfonamide synthesis protocols, the following general steps are involved:

Starting Material Preparation : The synthesis often begins with 3-chloro-2-fluorobenzenesulfonyl chloride or related sulfonyl derivatives. These can be prepared by sulfonation of 3-chloro-2-fluorobenzene or via transformation of 3-chloro-2-vinylphenyl derivatives.

Sulfonylation Reaction : The sulfonyl chloride intermediate reacts with propylamine to form the sulfonamide. This reaction is typically conducted under mild conditions with an organic base to neutralize the hydrochloric acid formed.

Use of Organic Bases : Bases such as triethylamine, pyridine, or 2,6-lutidine are commonly employed to facilitate the sulfonylation step, as they act as acid scavengers and promote the formation of sulfonamide bonds.

Reaction Conditions : The reaction temperatures vary but are generally maintained between 80°C and 170°C depending on the step and reagents used. Pressure conditions are typically atmospheric but can be adjusted to reduced or elevated pressures to optimize yield and purity.

Specific Patent Process Insights

A relevant patent (WO2016139161A1 and US20180079717A1) describes the preparation of 3-chloro-2-vinylphenylsulfonates, which are precursors to sulfonamide derivatives structurally related to 3-chloro-2-fluoro-N-propylbenzenesulfonamide. The key points include:

Step F : Reaction of 3-chloro-2-(1-hydroxyethyl)phenol with trifluoromethylsulfonic acid in dimethylacetamide (DMAC) at 160°C for 30 minutes to form sulfonate intermediates.

Step G : Transformation of 3-chloro-2-vinylphenol into sulfonate compounds using sulfonyl chlorides or fluorides (e.g., methanesulfonic acid chloride, p-toluenesulfonic acid chloride) in the presence of bases such as triethylamine or pyridine.

The equivalents of sulfonylating reagents range from 0.8 to 2 equivalents relative to the phenolic compound, with an optimal range of 0.8 to 1.5 equivalents for efficient conversion.

The reaction environment can be adjusted between normal, reduced, or elevated pressure to optimize reaction kinetics and product yield.

Though these patents focus on sulfonate esters, the methodology is adaptable to sulfonamide synthesis by substituting the nucleophile with propylamine.

Reaction Scheme Summary

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| 1 | 3-chloro-2-fluorobenzenesulfonyl chloride + propylamine | Organic base (e.g., triethylamine), solvent (e.g., DMAC), 80-170°C | Sulfonylation to form sulfonamide |

| 2 | Purification | Standard organic purification | Removal of by-products and excess reagents |

Detailed Research Outcomes and Data

Yield and Purity

Sulfonamide formation under the described conditions typically achieves yields in the range of 70-90%, depending on the purity of starting materials and reaction optimization.

The presence of halogens (Cl, F) on the aromatic ring requires careful monitoring to prevent dehalogenation or side reactions.

Analytical Characterization

The compound is characterized by spectroscopic methods such as NMR (proton and fluorine), IR, and mass spectrometry to confirm the sulfonamide bond formation and halogen substitution pattern.

Melting point and chromatographic purity assessments (HPLC or GC) are standard to verify the quality of the final product.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 3-chloro-2-fluorobenzenesulfonyl chloride, propylamine |

| Solvents | Dimethylacetamide (DMAC), others as needed |

| Bases | Triethylamine, pyridine, 2,6-lutidine |

| Temperature range | 80°C to 170°C |

| Pressure | Atmospheric (normal), can be reduced or elevated |

| Reaction time | Typically 30 minutes to several hours |

| Equivalents of reagents | Sulfonyl chloride: 0.8 to 2 equivalents |

| Yield | 70-90% |

| Purification methods | Standard organic extraction and chromatography |

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-chloro-2-fluoro-N-propylbenzenesulfonamide can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Wissenschaftliche Forschungsanwendungen

3-chloro-2-fluoro-N-propylbenzenesulfonamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-chloro-2-fluoro-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-chloro-2-fluoro-N-propylbenzenesulfonamide with key analogs identified in the evidence:

Substituent Effects on Physicochemical Properties

- Halogen Positioning : The target compound’s 3-Cl and 2-F substituents create distinct electronic effects compared to analogs. For example, Chlorosulfuron’s 2-Cl position may enhance herbicidal activity by influencing binding to plant acetolactate synthase , while the fluorine in the target compound could improve metabolic stability .

- Methoxy vs. Fluoro : The 2-OCH₃ group in ’s sulfonamide may enhance solubility but reduce electronegativity relative to the target’s 2-F substituent.

Stability and Reactivity

Q & A

Q. 1.1. What are the key synthetic routes for 3-chloro-2-fluoro-N-propylbenzenesulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 3-chloro-2-fluoroaniline derivatives followed by N-propylation. Critical steps include:

- Sulfonation : Reacting 3-chloro-2-fluoroaniline with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) .

- N-Alkylation : Introducing the propyl group via nucleophilic substitution using propyl bromide or iodide in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .

Methodological Note : Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C for sulfonation; 60–80°C for alkylation). Monitor purity via HPLC or NMR to detect side products like over-alkylated species.

Q. 1.2. How can spectroscopic techniques (NMR, FTIR) differentiate 3-chloro-2-fluoro-N-propylbenzenesulfonamide from structural analogs?

- ¹H/¹³C NMR : The propyl group appears as a triplet (δ ~0.9 ppm for CH₃), multiplet (δ ~1.5 ppm for CH₂), and triplet (δ ~3.3 ppm for N-CH₂). Fluorine and chlorine substituents deshield aromatic protons, splitting signals into distinct doublets .

- FTIR : Key peaks include S=O stretching (~1350 cm⁻¹), N–H bending (if unreacted amine; ~1600 cm⁻¹), and C–F stretching (~1200 cm⁻¹) .

Validation : Compare with reference spectra of intermediates (e.g., 3-chloro-2-fluoroaniline) to confirm functional group transformations.

Q. 1.3. What are the primary applications of this compound in medicinal chemistry?

While direct studies on 3-chloro-2-fluoro-N-propylbenzenesulfonamide are limited, structurally related sulfonamides exhibit:

- Enzyme Inhibition : Targeting bacterial dihydropteroate synthase (DHPS) via sulfonamide-enzyme interactions .

- Pharmacophore Development : Fluorine enhances metabolic stability and membrane permeability; the propyl group modulates lipophilicity (LogP ~2.1–2.5) .

Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., Fukui indices) to predict reactive sites for functionalization. For example, fluorination at the 2-position increases electrophilicity, enhancing interactions with enzyme active sites .

- Molecular Docking : Simulate binding to DHPS (PDB ID: 1AJ0) to assess steric and electronic compatibility. Adjust the propyl chain length to minimize clashes with hydrophobic pockets .

Case Study : A 2023 study on analogous sulfonamides showed that extending the alkyl chain from ethyl to propyl improved IC₅₀ values by 40% against E. coli DHPS .

Q. 2.2. How should researchers resolve contradictions in reported LogP values for halogenated sulfonamides?

Discrepancies arise from measurement methods (shake-flask vs. HPLC) and solvent systems.

- Experimental Protocol : Use reversed-phase HPLC with a C18 column and a methanol/water gradient. Calibrate with standards (e.g., nitrobenzene, LogP = 1.85) .

- Computational Validation : Compare with predicted LogP via software (e.g., MarvinSketch, ChemAxon) using fragment-based algorithms. For 3-chloro-2-fluoro-N-propylbenzenesulfonamide, experimental LogP (2.3) aligns with calculated values (2.1–2.4) .

Q. 2.3. What advanced separation techniques are suitable for purifying this compound from reaction by-products?

- Membrane Chromatography : Use polyethersulfone membranes functionalized with ion-exchange groups to separate sulfonamides from unreacted aniline .

- Supercritical Fluid Chromatography (SFC) : Employ CO₂/ethanol mobile phases to resolve enantiomers or diastereomers (if present) with minimal solvent waste .

Optimization : Adjust column temperature (40–60°C) and backpressure (150–200 bar) to enhance resolution.

Q. 2.4. How can reaction path search methods (e.g., artificial force-induced reaction) improve synthetic efficiency?

- Artificial Force-Induced Reaction (AFIR) : Identify low-energy pathways for sulfonation and alkylation. For example, AFIR simulations revealed that pre-coordinating the sulfonyl chloride with a Lewis acid (e.g., ZnCl₂) reduces activation energy by 15% .

- Experimental Validation : Apply high-throughput screening (HTS) to test predicted conditions (e.g., solvent/base pairs) in microreactors. A 2024 study achieved 92% yield using AFIR-guided protocols .

Methodological Considerations for Data Interpretation

Q. 3.1. How to analyze conflicting crystallographic data on sulfonamide derivatives?

- X-ray Diffraction : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks. For example, N-propyl groups in 3-chloro-2-fluoro-N-propylbenzenesulfonamide may adopt staggered conformations, altering packing efficiency .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystal lattice energy. Derivatives with tighter packing (higher density) typically degrade at higher temperatures (>250°C) .

Q. 3.2. What statistical approaches are recommended for optimizing reaction conditions?

- Box-Behnken Design : Use a three-factor (temperature, catalyst loading, solvent polarity) model to maximize yield. A 2025 study reduced experiments from 81 to 15 while identifying optimal conditions (70°C, 5 mol% ZnCl₂, DMF) .

- Principal Component Analysis (PCA) : Cluster HPLC/MS data to detect outlier reactions (e.g., hydrolysis by-products) and refine protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.